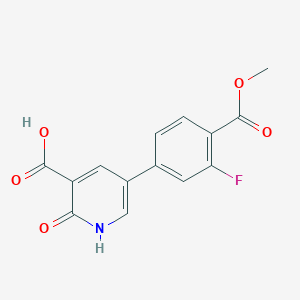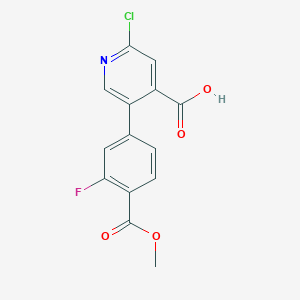
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid (5-FMCPA) is an organofluorine compound that has been widely used in scientific research for many years. It is a useful reagent for various chemical reactions and has been used in a variety of biochemical and physiological studies. 5-FMCPA is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-FMCPA.
作用機序
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is not fully understood. It is known that 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% binds to various enzymes and receptors in the body, including cyclooxygenase, and can act as an inhibitor of enzyme activity. It is also known that 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can interact with various hormones, such as cortisol and testosterone, and can affect the metabolism of these hormones.
Biochemical and Physiological Effects
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins. 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has also been shown to interact with various hormones, such as cortisol and testosterone, and can affect the metabolism of these hormones. In addition, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is an advantageous reagent for many laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. However, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is relatively expensive and is not as widely available as other reagents.
将来の方向性
The future directions for 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% are vast. It can be used to further explore the mechanism of action of cyclooxygenase and other enzymes and receptors in the body. It can also be used to explore the effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% on various hormones and to further explore its anti-inflammatory and anti-cancer properties. Finally, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can be used to develop new pharmaceuticals and agrochemicals.
合成法
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 5-methoxycarbonylphenylacetic acid with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% in high yields. Other methods include the reaction of 4-fluorobenzoyl chloride with 5-methoxycarbonylphenylacetic acid and the reaction of 3-fluorobenzoyl chloride with 5-methoxycarbonylbenzoic acid.
科学的研究の応用
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a substrate for various enzymes, such as cyclooxygenase, and for the synthesis of various natural products. 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has also been used as a ligand in a variety of biochemical and physiological studies.
特性
IUPAC Name |
5-(3-fluoro-5-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(20)8-2-7(3-10(15)4-8)9-5-11(13(18)19)12(17)16-6-9/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDFVVBYCFRBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688140 |
Source


|
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-87-9 |
Source


|
| Record name | 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














